Glu-Ala is a dipeptide formed from L-alpha-glutamyl and L-alanine residues. It has a role as a metabolite.
Glutamylalanine
CAS No.: 21064-18-6
Cat. No.: VC2351206
Molecular Formula: C8H14N2O5
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21064-18-6 |
---|---|
Molecular Formula | C8H14N2O5 |
Molecular Weight | 218.21 g/mol |
IUPAC Name | (4S)-4-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C8H14N2O5/c1-4(8(14)15)10-7(13)5(9)2-3-6(11)12/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1 |
Standard InChI Key | JZDHUJAFXGNDSB-WHFBIAKZSA-N |
Isomeric SMILES | C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES | CC(C(=O)O)NC(=O)C(CCC(=O)O)N |
Canonical SMILES | CC(C(=O)O)NC(=O)C(CCC(=O)O)N |
Introduction
Chemical Structure and Identification
Molecular Structure and Nomenclature
Glutamylalanine exists in different isomeric forms, with the two primary variants being the alpha-linked and gamma-linked forms. The gamma-linked form (L-gamma-Glutamyl-L-alanine) is particularly well-characterized and biologically significant.
The gamma-linked form has the following properties:
-
Molecular Weight: 218.2072 (average), 218.090271568 (monoisotopic)
-
IUPAC Name: (2S)-2-amino-4-{[(1S)-1-carboxyethyl]carbamoyl}butanoic acid
The traditional alpha-linked glutamylalanine has the following identifiers:
-
Similar molecular formula and weight, but with a different structural arrangement
Chemical Representation
Both forms of glutamylalanine can be represented using standardized chemical notation systems:
L-gamma-Glutamyl-L-alanine:
-
SMILES Notation: CC@HC(O)=O
-
InChI: InChI=1S/C8H14N2O5/c1-4(7(12)13)10-6(11)3-2-5(9)8(14)15/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t4-,5-/m0/s1
Traditional Glutamylalanine:
-
SMILES: CC@HC(O)=O
Isomeric Variants
Multiple isomers of glutamylalanine exist, varying in the configuration of the amino acids and the position of the peptide bond:
-
L-gamma-Glutamyl-L-alanine: The most common form, with L-configuration amino acids and gamma-linkage
-
Traditional Glutamylalanine: Alpha-linked form with the peptide bond at the alpha-carboxyl group of glutamate
-
N-gamma-L-Glutamyl-D-alanine: Contains the D-isomer of alanine instead of the L-isomer, detected in common peas and pulses
Physical and Chemical Properties
Physical Characteristics
The physical properties of L-gamma-Glutamyl-L-alanine have been well-documented:
Chemical Classification
Glutamylalanine belongs to several important chemical classifications:
-
Dipeptides: Organic compounds containing exactly two alpha-amino acids joined by a peptide bond
-
N-acyl-alpha amino acids and derivatives: Compounds containing an alpha amino acid with an acyl group at its terminal nitrogen atom
Chemical Reactivity
The reactive properties of glutamylalanine are primarily determined by its functional groups:
-
Carboxyl Groups: Both glutamate and alanine components contribute carboxyl groups, giving the molecule acidic properties
-
Amino Group: The free amino group on the glutamate portion provides basic characteristics and potential for further reactions
-
Peptide Bond: The amide linkage between the amino acids provides stability while still allowing for enzymatic hydrolysis
Biochemical Significance
Metabolic Pathways
Glutamylalanine plays a significant role in several metabolic pathways:
-
Glutathione Metabolism: Gamma-glutamylalanine is a natural substrate for the enzyme gamma-glutamylcyclotransferase (EC 2.3.2.2) in the glutathione metabolism pathway
-
Peptide Degradation: Cytosolic peptidases in human erythrocytes can hydrolyze glutamylalanine in a process describable by Michaelis-Menten kinetics
-
Amino Acid Supply: The breakdown of glutamylalanine yields glutamate and alanine, which can enter other metabolic pathways
Enzymatic Interactions
Glutamylalanine interacts with several enzymes:
-
Gamma-Glutamylcyclotransferase: This enzyme cleaves gamma-glutamylalanine to produce L-5-oxoproline
-
Cytosolic Peptidases: Found in erythrocytes, these have a high capacity to hydrolyze glutamylalanine
-
Membrane Transport Systems: These facilitate the entry of glutamylalanine into cells, particularly erythrocytes
Biological Functions
Role in Human Erythrocytes
Glutamylalanine serves a critical function in human red blood cells:
-
Glutamate Supply: Human erythrocytes are essentially impermeable to free glutamate, yet require this amino acid for glutathione synthesis
-
Concentration Gradient: The intracellular glutamate concentration in erythrocytes is approximately five times that of plasma, requiring specialized transport mechanisms
-
Transport Solution: Glutamylalanine provides a means to deliver glutamate into erythrocytes, circumventing the impermeability to free glutamate
Transport Mechanisms
The transport of glutamylalanine into cells occurs through specialized mechanisms:
-
Saturable Membrane Transport: Glutamylalanine enters human erythrocytes through systems describable by Michaelis-Menten kinetics
-
Rate-Limiting Step: The transport process, rather than the subsequent hydrolysis, is the rate-determining step in the pathway leading to intracellular glutamate production
-
Human Oligopeptide Transporter (hPepT1): Located in the small intestine, this transporter facilitates the absorption of glutamylalanine and other di- and tripeptides
Distribution in Nature
Glutamylalanine has been identified in various organisms:
-
Plants: The D-alanine form has been detected in common peas (Pisum sativum) and pulses
-
Humans: Present in human systems, particularly as part of metabolic pathways
Research and Therapeutic Applications
Drug Delivery Systems
The transport properties of glutamylalanine have inspired research into potential therapeutic applications:
-
Enhanced Permeability: The transport mechanisms of glutamylalanine are being tested as a strategy to increase intestinal permeability for larger biologically active molecules
-
hPepT1-Mediated Transport: Researchers are exploring the potential to transport dipeptide-coupled active drug substances via the hPepT1 transporter
-
Targeted Delivery: Coupling drugs with peptides like glutamylalanine might allow for more targeted delivery to specific tissues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume